molecular formula C21H17N3O4S B11275841 ethyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate

ethyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate

Cat. No.: B11275841
M. Wt: 407.4 g/mol
InChI Key: MKDJDINFPXHDNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine with ethyl 4-aminobenzoate under specific conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

ETHYL 4-({2-[4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE can be compared with other benzothieno[3,2-d]pyrimidine derivatives:

  • METHYL 4-({[(3-ETHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE : Similar structure but with a methyl ester group instead of ethyl .
  • 4-({[(3-ETHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE : Contains an am

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 4-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H17N3O4S/c1-2-28-21(27)13-7-9-14(10-8-13)23-17(25)11-24-12-22-18-15-5-3-4-6-16(15)29-19(18)20(24)26/h3-10,12H,2,11H2,1H3,(H,23,25)

InChI Key

MKDJDINFPXHDNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43

Origin of Product

United States

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